molecular formula C14H12N2O B13179262 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile

4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile

Cat. No.: B13179262
M. Wt: 224.26 g/mol
InChI Key: IWUJEIKITLEJDO-UHFFFAOYSA-N
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Description

4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile (CAS 2059970-95-3) is a high-value chemical building block with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol . This compound features a benzonitrile group linked to a 1-ethyl-2-formylpyrrole structure, making it a versatile intermediate in organic synthesis and medicinal chemistry research. Its distinct molecular architecture, containing both a nitrile and a formyl group on the pyrrole ring, allows it to undergo diverse chemical transformations; the formyl group is particularly useful in condensation reactions, while the nitrile can be further functionalized. Research indicates that analogs of this compound, specifically those with a 1H-pyrrole-2-carbaldehyde core, serve as crucial precursors in multi-step synthetic routes to complex nitrogen-containing heterocycles . For instance, such structures have been successfully employed in novel syntheses of the pyrrolo[2,1-c][1,4]benzodiazocine ring system, a scaffold of significant interest in pharmaceutical research, via key reactions like the Dieckmann condensation . This compound is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers can leverage its bifunctional reactivity to develop new chemical entities and explore structure-activity relationships.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-(1-ethyl-2-formylpyrrol-3-yl)benzonitrile

InChI

InChI=1S/C14H12N2O/c1-2-16-8-7-13(14(16)10-17)12-5-3-11(9-15)4-6-12/h3-8,10H,2H2,1H3

InChI Key

IWUJEIKITLEJDO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1C=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile typically involves the condensation of 2-formylpyrrole with an appropriate benzyl cyanide derivative. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic addition of the cyanide to the formyl group, followed by cyclization to form the pyrrole ring.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s bioactivity .

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three classes of analogs:

Pyrrole-substituted benzonitriles (e.g., 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile).

Carbazole-phenoxazine derivatives (e.g., 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile).

Formyl-functionalized heterocycles (e.g., 2-formylpyrroles).

Structural and Electronic Properties
Compound Name Substituents on Heterocycle Molecular Weight (g/mol) Key Functional Groups Applications
4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile 1-Ethyl, 2-formyl (pyrrole) ~224.28 (calculated) Nitrile, formyl, ethyl Synthetic intermediate, hypothesized OLED use
4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile 1-Methyl (pyrrole) 182.23 Nitrile, methyl Photocatalysis, DES reactions
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Phenoxazine, carbazole, pyridyl >450 (estimated) Nitrile, extended π-system TADF materials in OLEDs

Key Observations :

  • Substituent Effects : The ethyl and formyl groups in the target compound enhance steric bulk and reactivity compared to the simpler methyl-substituted analog . The formyl group enables condensation reactions (e.g., Schiff base formation), unlike the inert methyl group.
  • Electronic Properties: The nitrile group’s electron-withdrawing nature is common across analogs, but the target compound’s formyl group may lower the LUMO energy, favoring charge-transfer transitions. This contrasts with carbazole-phenoxazine derivatives, where extended π-conjugation narrows the HOMO-LUMO gap for thermally activated delayed fluorescence (TADF) in OLEDs .
  • Molecular Weight and Solubility: The target compound’s intermediate molecular weight (~224 g/mol) suggests better solubility in organic solvents than bulkier carbazole-phenoxazine derivatives, which require specialized processing for OLED fabrication .
Research Findings
  • OLED Potential: While carbazole-phenoxazine derivatives dominate TADF materials due to their rigid, planar structures, the target compound’s smaller size and polar groups may suit hole-transport or emissive layer additives .
  • Photocatalytic Behavior : Pyrrole-based nitriles like 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile exhibit activity in deep-eutectic solvent (DES) systems; the target compound’s formyl group could modify redox properties for enhanced photocatalytic efficiency .

Biological Activity

4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of a pyrrole ring and functional groups such as formyl and nitrile, has been investigated for various biological activities, including enzyme modulation and potential therapeutic applications.

The molecular formula of 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile is C14H12N2O, with a molecular weight of 224.26 g/mol. Its structure allows for diverse chemical interactions, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
IUPAC Name4-(1-ethyl-2-formylpyrrol-3-yl)benzonitrile
InChI KeyIWUJEIKITLEJDO-UHFFFAOYSA-N

The biological activity of 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The formyl and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s bioactivity.

Enzyme Interaction

Research indicates that compounds similar to 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile can modulate enzyme activity, potentially affecting metabolic pathways relevant to disease states. For instance, studies have shown that pyrrole derivatives can inhibit key enzymes involved in cancer cell proliferation .

Biological Activity Studies

Several studies have explored the biological activities of pyrrole derivatives, including:

  • Anticancer Activity : Compounds containing a pyrrole moiety have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
  • Antimicrobial Properties : Research has shown that pyrrole derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is often linked to their ability to disrupt cell membrane integrity or inhibit essential metabolic processes .
  • Neuroprotective Effects : Some studies suggest that pyrrole-containing compounds may offer neuroprotective benefits by modulating oxidative stress pathways and inflammatory responses in neuronal cells.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrrole derivatives found that 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of several pyrrole derivatives was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile displayed notable antibacterial activity, suggesting its potential use in developing new antimicrobial agents .

Structure–Activity Relationship (SAR)

The structural characteristics of 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile play a crucial role in determining its biological activity. Modifications to the pyrrole ring or substituents can significantly affect lipophilicity and binding affinity to biological targets. For instance, increasing the lipophilicity often enhances membrane permeability but may also affect selectivity towards specific targets .

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